molecular formula C6H9NO3 B1218546 N-Ethylmaleamic acid CAS No. 4166-67-0

N-Ethylmaleamic acid

Cat. No. B1218546
CAS RN: 4166-67-0
M. Wt: 143.14 g/mol
InChI Key: HBQGCOWNLUOCBU-UHFFFAOYSA-N
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Description

N-Ethylmaleamic acid is a compound that has garnered attention in various fields of chemical research due to its unique properties and reactivity. It is often used in the study of chemical modifications of proteins and peptides, demonstrating a wide range of interactions with different functional groups.

Synthesis Analysis

The synthesis of N-Ethylmaleamic acid and related compounds involves reactions with peptides and amino acids, where it has been observed to react with thiol groups, amino groups, and imidazole groups. These reactions emphasize the need for caution when using N-Ethylmaleamic acid as a specific reagent for thiol groups of proteins due to its broad reactivity (Smyth, Blumenfeld, & Konigsberg, 1964).

Molecular Structure Analysis

The molecular structure of N-Ethylmaleamic acid allows it to interact with various functional groups, leading to a range of chemical reactions. This versatility is due to its ability to form stable complexes with metal ions and to undergo rearrangements that facilitate the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization (Thalluri, Manne, Dev, & Mandal, 2014).

Chemical Reactions and Properties

N-Ethylmaleamic acid participates in Michael-type reactions and can undergo hydrolysis, showcasing its reactivity and the variety of products it can yield. These properties are exemplified in its reaction with ethyl cellulose and N-phenylmaleamic acid at room temperature, forming a Michael type of product (Olatunji, Huang, & Dai, 1997). Moreover, its metabolism by microbial action in environmental contexts reveals the formation of N-Ethylmaleamic acid among other metabolites, indicating its role in biological systems and potential for biodegradation (Mojica, Kim, & Aga, 2007).

Scientific Research Applications

1. Microbial Metabolism and Environmental Applications

N-Ethylmaleamic acid is a metabolite formed during the exposure of activated sludge microorganisms to N-ethylmaleimide. This process is significant for understanding microbial metabolism and environmental bioremediation strategies. The formation of N-ethylmaleamic acid in this context illustrates the metabolic pathways and detoxification processes in microorganisms when exposed to certain chemicals (Mojica, Kim, & Aga, 2007).

2. Chemical Interactions with Proteins and Amino Acids

N-Ethylmaleimide, a related compound to N-ethylmaleamic acid, is known for its chemical modification of proteins, particularly its reaction with thiol groups of cysteinyl residues. This chemical interaction is crucial for understanding protein chemistry and enzymatic reactions, potentially influencing the study of N-ethylmaleamic acid in similar contexts (Smyth, Blumenfeld, & Konigsberg, 1964).

3. Role in Intracellular Detoxification

Escherichia coli cells utilize N-ethylmaleamic acid in a detoxification process. This compound is part of a mechanism where it helps to manage the effects of toxic substances within the cellular environment, emphasizing its potential role in cellular defense mechanisms (McLaggan, Rufino, Jaspars, & Booth, 2000).

4. Metabolic Disorders and Clinical Implications

Research on ethylmalonic acid, a compound structurally similar to N-ethylmaleamic acid, has shed light on metabolic disorders like ethylmalonic encephalopathy. Understanding the biochemical pathways involving these compounds can lead to better diagnostic and treatment strategies for such genetic disorders (Tiranti et al., 2004).

properties

IUPAC Name

4-(ethylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQGCOWNLUOCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)-4-oxobut-2-enoic acid

CAS RN

4166-67-0, 128438-93-7
Record name 2-Butenoic acid, 4-(ethylamino)-4-oxo-, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(ethylamino)-4-oxoisocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYLMALEAMIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
DG Smyth, OO Blumenfeld, W Konigsberg - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… observed, probably associated with the formation of N-ethylmaleamic acid by slow hydrolysis of NEM (cf. Gregory, 1955). To measure the rate of reaction of the peptide with NEM, …
Number of citations: 471 www.ncbi.nlm.nih.gov
ERE Mojica, S Kim, DS Aga - Applied and environmental …, 2008 - Am Soc Microbiol
… used to monitor the formation of N-ethylmaleamic acid during the detoxification of NEM by … rapid conversion to a nontoxic metabolite, N-ethylmaleamic acid, which was released into the …
Number of citations: 9 journals.asm.org
D McLaggan, H Rufino, M Jaspars… - Applied and …, 2000 - Am Soc Microbiol
… N-Ethylmaleamic acid is not toxic to E. coli cells even at high concentrations. The glutathione adducts are not released from cells, and this allows glutathione to be recycled in the …
Number of citations: 37 journals.asm.org
DG Smyth, A Nagamatsu, JS Fruton - Journal of the American …, 1960 - ACS Publications
… buffer {pH 7.4), a spot corresponding to N-ethylmaleamic acid {Rt 0.75) was observed. … acylimidazole (I) which may be expected to undergo rapid hydrolysis to N-ethylmaleamic acid (II). …
Number of citations: 351 pubs.acs.org
G Dahlgren, NL Simmerman - The Journal of Physical Chemistry, 1965 - ACS Publications
… N-Ethylmaleamic acid was prepared by passing dry ethylamine over a solution of maleic … pH-rate profile:the hydrolysis of (1) maleamic acid, (2) N-ethylmaleamic acid, and (3) , -…
Number of citations: 18 pubs.acs.org
DG SMYTH - Peptides, 1966 - Elsevier
… It appears that hydrolysis of NEM to N-ethylmaleamic acid accounts for the increasing blank values. In order to follow the rate of disappearance of the peptide, it is necessary to separate …
Number of citations: 2 www.sciencedirect.com
JF Riordan, BL Vallee - Methods in enzymology, 1972 - Elsevier
… The reagent itself becomes unstable and undergoes hydrolysis to N-ethylmaleamic acid, leading to a loss in absorbance at 305 nm and yielding a product which reacts very slowly with …
Number of citations: 232 www.sciencedirect.com
P Sacchetta, D Di Cola, G Federici - Analytical biochemistry, 1986 - Elsevier
… To exclude the possibility that the hydrolysis product of NEM (N-ethylmaleamic acid) ( 1 1) can interfere in the enzymatic assay, comparative measurements were performed in the …
Number of citations: 95 www.sciencedirect.com
E Hayon, M Simic - Radiation Research, 1972 - meridian.allenpress.com
… The reaction of eaq, OH radicals and H atoms with N-ethylmaleimide (NEM) and N-ethylmaleamic acid (NEMA, which is produced from the hydrolysis of NEM at pH > 7) were …
Number of citations: 59 meridian.allenpress.com
VJ Belinelo - Journal of Pharmaceutical Negative Results, 2013 - pnrjournal.com
… [5-8] From these reactions were synthesized the derivatives N-ethylmaleamic acid (2), N-(2-ethylamine)-maleamic acid (3), N-piperidinyl maleamic acid (4), N-…
Number of citations: 5 pnrjournal.com

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